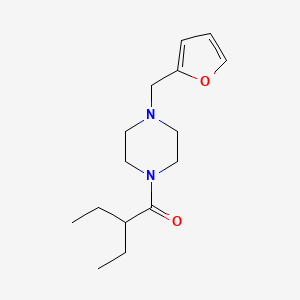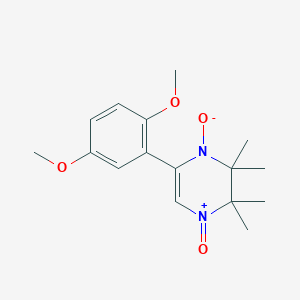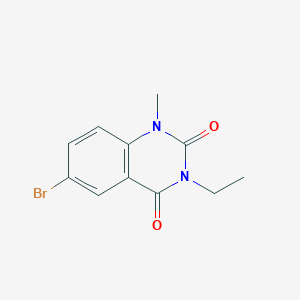
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione
Descripción general
Descripción
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as BQ-123, is a peptide antagonist of the endothelin receptor. It has been widely studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and pulmonary fibrosis.
Mecanismo De Acción
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione acts as a selective antagonist of the endothelin receptor type A (ETA). Endothelin is a potent vasoconstrictor that plays a significant role in regulating blood pressure. ETA receptors are predominantly expressed in vascular smooth muscle cells, and their activation leads to vasoconstriction and increased blood pressure. 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione blocks the action of endothelin by binding to the ETA receptor and preventing its activation, resulting in vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce blood pressure in hypertensive patients. In addition, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to improve cardiac function in patients with heart failure and reduce pulmonary fibrosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages as a research tool. It is a highly selective antagonist of the ETA receptor, making it an ideal tool for studying the role of endothelin in various diseases. However, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione also has some limitations. It is a peptide and therefore has limited bioavailability and stability. In addition, it is relatively expensive compared to other research tools.
Direcciones Futuras
There are several future directions for research on 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione. One area of research is the development of more stable and bioavailable analogs of 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione. Another area of research is the investigation of the role of endothelin in other diseases, such as cancer and neurological disorders. Finally, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione may have potential therapeutic applications in other diseases, such as sepsis and acute respiratory distress syndrome (ARDS), which require further investigation.
Conclusion:
In conclusion, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione is a peptide antagonist of the ETA receptor that has significant potential therapeutic applications in various diseases. It has been extensively studied for its role in reducing blood pressure in hypertensive patients, improving cardiac function in patients with heart failure, and reducing pulmonary fibrosis in animal models. 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione is a highly selective antagonist of the ETA receptor and an ideal tool for studying the role of endothelin in various diseases. However, it also has some limitations, such as limited bioavailability and stability. Further research is needed to develop more stable and bioavailable analogs of 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione and investigate its potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a significant effect on reducing blood pressure in hypertensive patients. In addition, 6-bromo-3-ethyl-1-methyl-2,4(1H,3H)-quinazolinedione has been studied for its potential role in the treatment of heart failure, pulmonary fibrosis, and other cardiovascular diseases.
Propiedades
IUPAC Name |
6-bromo-3-ethyl-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-14-10(15)8-6-7(12)4-5-9(8)13(2)11(14)16/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPIWAJKYJHSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(4-hydroxyphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4702315.png)
![N-cyclopropyl-2-[(2,6-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4702338.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4702350.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4702354.png)

![8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4702369.png)
![N-benzyl-2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702377.png)
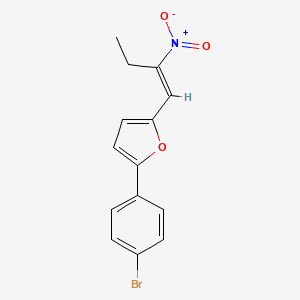
![3-[5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4702390.png)

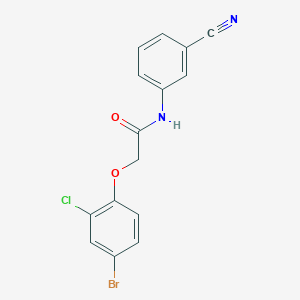
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)
